

# Application Note: Determination of Bisphenol C Binding Affinity for Estrogen Receptors

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## Compound of Interest

Compound Name: Bisphenol C

Cat. No.: B144803

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## Introduction

**Bisphenol C** (BPC), a halogenated derivative of bisphenol A (BPA), is utilized in the manufacturing of polycarbonate plastics and epoxy resins due to its enhanced thermal stability. Structurally similar to banned pesticides like dichlorodiphenyltrichloroethane (DDT), BPC has come under scrutiny for its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, and the estrogen receptors (ER $\alpha$  and ER $\beta$ ) are primary targets for many of these compounds. Understanding the binding affinity of BPC for ERs is crucial for assessing its potential health risks and for the development of safer alternatives. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of **Bisphenol C** for the estrogen receptors ER $\alpha$  and ER $\beta$ .

## Principle of the Assay

This protocol describes a competitive binding assay, which is a highly sensitive and specific method to determine the affinity of a test compound (in this case, BPC) for a receptor. The assay relies on the principle of competition between a radiolabeled ligand (e.g., [ $^3\text{H}$ ]17 $\beta$ -estradiol) and the unlabeled test compound for binding to the estrogen receptor. By measuring the ability of increasing concentrations of BPC to displace the radiolabeled ligand from the receptor, one can determine its inhibitory concentration 50% (IC<sub>50</sub>). The IC<sub>50</sub> value is the

concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand and is inversely proportional to the binding affinity of the compound.

## Quantitative Data Summary

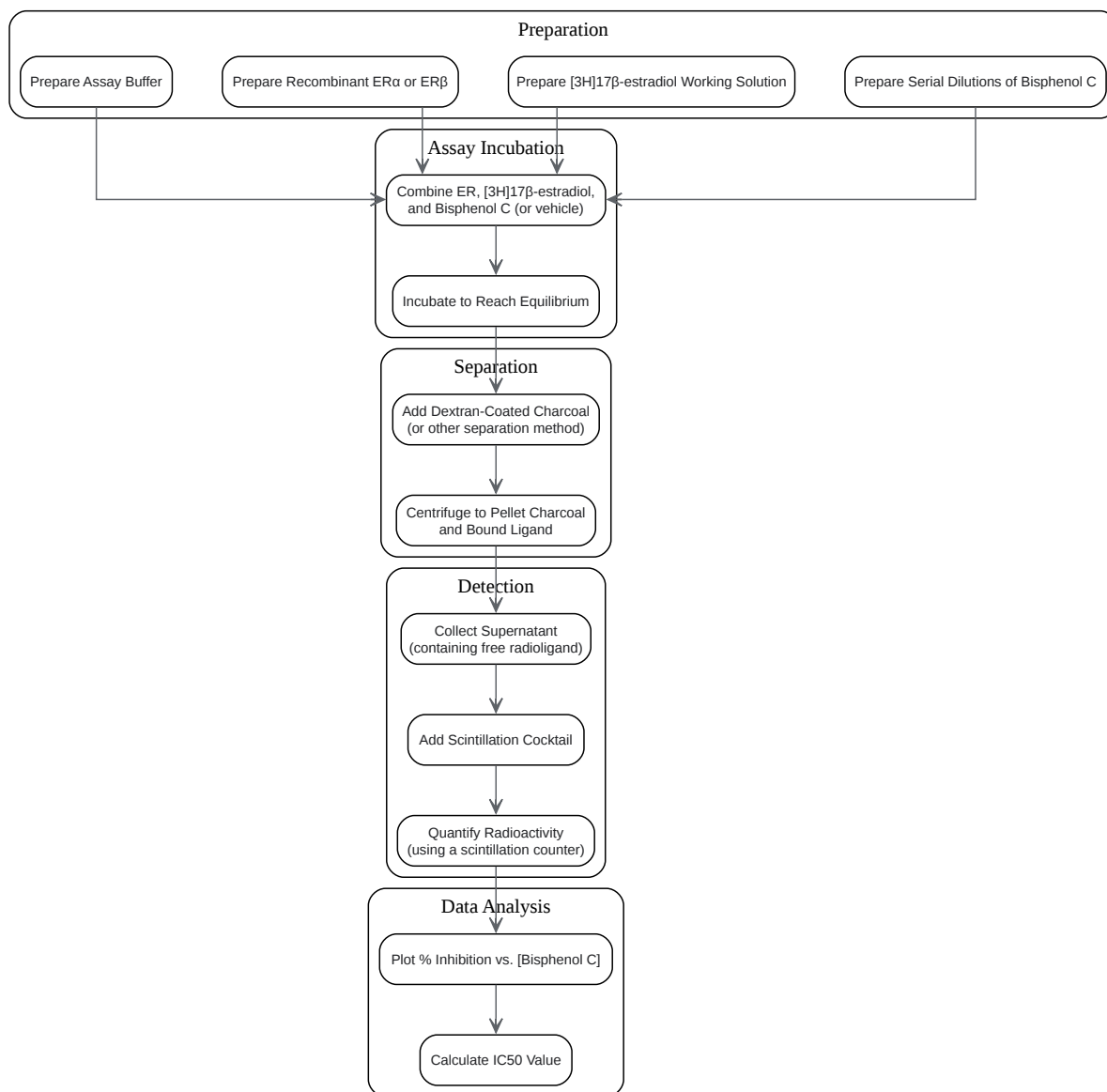
The binding affinity of **Bisphenol C** for estrogen receptors  $\alpha$  and  $\beta$  has been experimentally determined and is summarized in the table below. For comparison, the binding affinities of the natural ligand 17 $\beta$ -estradiol and the well-known endocrine disruptor Bisphenol A are also included.

Compound	Receptor	IC50 (nM)	Reference
Bisphenol C (BPC)	ER $\alpha$	2.65	<a href="#">[1]</a> <a href="#">[2]</a>
ER $\beta$	1.94	<a href="#">[1]</a> <a href="#">[2]</a>	
17 $\beta$ -estradiol (E2)	ER $\alpha$	Subnanomolar	<a href="#">[2]</a>
ER $\beta$	Subnanomolar	<a href="#">[2]</a>	
Bisphenol A (BPA)	ER $\alpha$	~1030	<a href="#">[3]</a>
ER $\beta$	~900	<a href="#">[3]</a>	

Table 1: Comparative binding affinities (IC50 values) of **Bisphenol C**, 17 $\beta$ -estradiol, and Bisphenol A for estrogen receptors  $\alpha$  and  $\beta$ .

## Experimental Workflow

The following diagram illustrates the workflow for the competitive estrogen receptor binding assay.



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Figure 1: Workflow for the competitive estrogen receptor binding assay.

# Detailed Experimental Protocol: Competitive Radioligand Binding Assay for Bisphenol C

This protocol is adapted from established methods for competitive estrogen receptor binding assays.<sup>[2][3][4]</sup>

## Materials and Reagents

- Estrogen Receptors: Recombinant human ER $\alpha$  or ER $\beta$  (ligand-binding domain, LBD, is sufficient).
- Radioligand: [<sup>3</sup>H]17 $\beta$ -estradiol.
- Test Compound: **Bisphenol C** (BPC).
- Unlabeled Ligand: 17 $\beta$ -estradiol (for determining non-specific binding).
- Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).
- Separation Medium: Dextran-coated charcoal (DCC) suspension (0.5% charcoal, 0.05% dextran in assay buffer).
- Scintillation Cocktail: Suitable for aqueous samples.
- Reaction Vials: Polypropylene microcentrifuge tubes or 96-well plates.
- Equipment: Scintillation counter, centrifuge, vortex mixer, pipettes.

## Experimental Procedure

- Preparation of Reagents:
  - Prepare serial dilutions of **Bisphenol C** in the assay buffer. A typical concentration range would be from  $1 \times 10^{-11}$  M to  $3 \times 10^{-4}$  M.<sup>[4]</sup>
  - Prepare a working solution of [<sup>3</sup>H]17 $\beta$ -estradiol in the assay buffer. The final concentration in the assay should be approximately 1 nM.<sup>[2]</sup>

- Prepare a solution of unlabeled 17 $\beta$ -estradiol at a concentration 100-fold higher than the radioligand for determining non-specific binding.[4]
- Dilute the recombinant ER $\alpha$  or ER $\beta$  in the assay buffer to a final concentration that provides sufficient specific binding (e.g., 50-100  $\mu$ g protein per assay tube).[4]
- Assay Setup:
  - Set up triplicate tubes for each concentration of **Bisphenol C**.
  - Total Binding: Add assay buffer, [ $^3$ H]17 $\beta$ -estradiol, and the estrogen receptor solution.
  - Non-specific Binding: Add assay buffer, [ $^3$ H]17 $\beta$ -estradiol, the estrogen receptor solution, and an excess of unlabeled 17 $\beta$ -estradiol.
  - Competitive Binding: Add assay buffer, [ $^3$ H]17 $\beta$ -estradiol, the estrogen receptor solution, and the respective dilution of **Bisphenol C**.
- Incubation:
  - Vortex the tubes gently and incubate at 25°C for 1 hour to allow the binding to reach equilibrium.[2] Some protocols may recommend incubation at 4°C overnight.[3]
- Separation of Bound and Free Ligand:
  - Following incubation, add the dextran-coated charcoal suspension to each tube. The charcoal will adsorb the free, unbound radioligand.
  - Incubate on ice for a short period (e.g., 10-15 minutes) with occasional vortexing.
  - Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the charcoal.
- Measurement of Radioactivity:
  - Carefully transfer a known volume of the supernatant (containing the receptor-bound radioligand) from each tube into a scintillation vial.

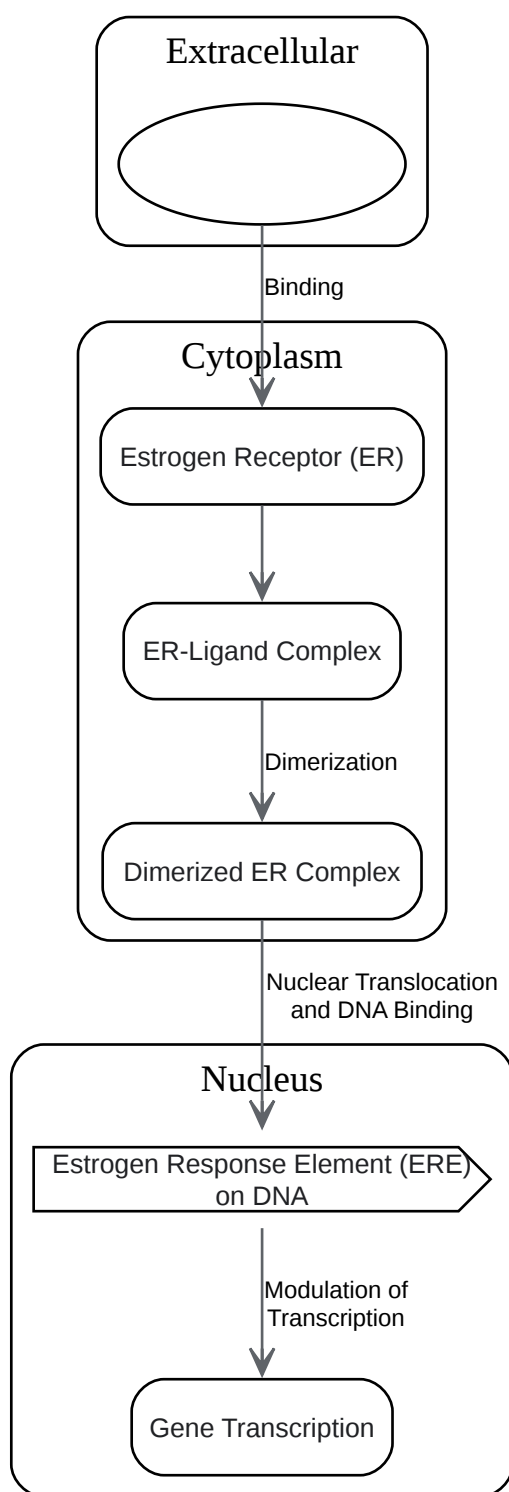
- Add scintillation cocktail to each vial.
- Measure the radioactivity in a scintillation counter.

## Data Analysis

- Calculate Specific Binding:
  - Specific Binding = Total Binding - Non-specific Binding.
- Calculate Percent Inhibition:
  - % Inhibition =  $100 \times [1 - (\text{Specific Binding in the presence of BPC} / \text{Specific Binding in the absence of BPC})]$ .
- Determine IC<sub>50</sub>:
  - Plot the percent inhibition against the logarithm of the **Bisphenol C** concentration.
  - Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC<sub>50</sub> value, which is the concentration of BPC that causes 50% inhibition of [<sup>3</sup>H]17β-estradiol binding.

## Estrogen Receptor Signaling Pathway

Upon binding of an agonist to the estrogen receptor, a conformational change is induced, leading to dimerization and subsequent translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. This is known as the genomic signaling pathway. Estrogen receptors can also mediate rapid, non-genomic signaling through pathways involving membrane-associated ERs.



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Figure 2: Simplified genomic estrogen receptor signaling pathway.

## Conclusion

The provided protocol offers a robust framework for determining the binding affinity of **Bisphenol C** for estrogen receptors. The data indicates that BPC is a potent ligand for both ER $\alpha$  and ER $\beta$ , with binding affinities in the nanomolar range.[1][2] This suggests that BPC has the potential to act as an endocrine disruptor by interacting with the estrogen signaling pathway. Further studies, such as reporter gene assays, are recommended to elucidate whether BPC acts as an agonist or an antagonist at each receptor subtype. Such information is critical for a comprehensive risk assessment of this compound.

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